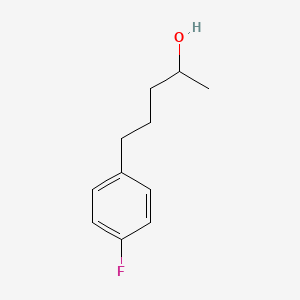
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide is an organic compound with the molecular formula C5H9F2NO2S. This compound is characterized by the presence of a difluorocyclopropyl group attached to an ethane-1-sulfinamide moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the difluorocyclopropyl group. This can be achieved through the reaction of a suitable alkene with a difluorocarbene precursor under controlled conditions.
Sulfinamide Formation: The difluorocyclopropyl intermediate is then reacted with an appropriate sulfinamide precursor to form the final product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and sulfinamide formation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide involves its interaction with specific molecular targets. The difluorocyclopropyl group can modulate the compound’s reactivity and binding affinity, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluorocyclopropyl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
2-(2,2-Difluorocyclopropyl)ethane-1-amine: Lacks the sulfinamide group, resulting in different chemical properties.
Uniqueness
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide is unique due to the presence of both the difluorocyclopropyl and sulfinamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H9F2NOS |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-(2,2-difluorocyclopropyl)ethanesulfinamide |
InChI |
InChI=1S/C5H9F2NOS/c6-5(7)3-4(5)1-2-10(8)9/h4H,1-3,8H2 |
Clé InChI |
FSBBNQOMESHMAR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)CCS(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


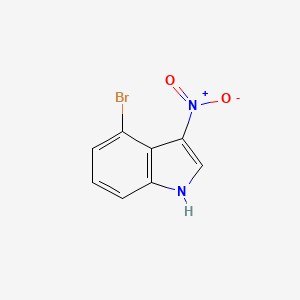

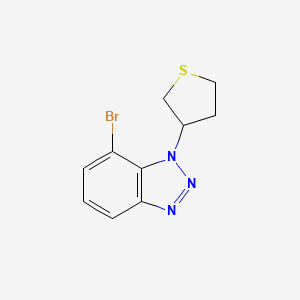

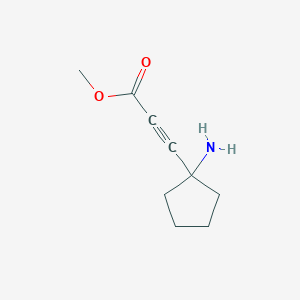


![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)

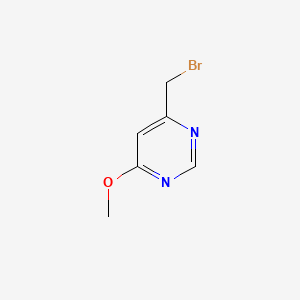
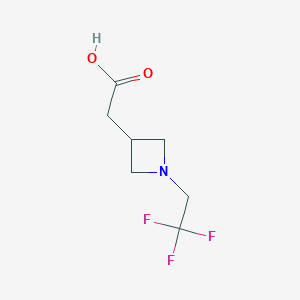
![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)
